molecular formula C12H11N3O5 B14015602 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate

Cat. No.: B14015602
M. Wt: 277.23 g/mol
InChI Key: VXXQVFDQGVJZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate (CAS No. 200197-04-2) is a carbamate derivative with the molecular formula C₁₂H₁₁N₃O₅ and a molecular weight of 277.23 g/mol . Structurally, it features a pyrrolidin-1-yl dioxo group (a cyclic succinimide moiety) linked to a phenyl ring substituted with a carbamoyl group (-CONH₂) via a carbamate bridge (-O-CO-NR₂).

The compound requires storage under sealed, dry conditions at 2–8°C to maintain stability . Its hazard profile includes H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation), necessitating precautions such as avoiding ingestion and using protective equipment .

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(4-carbamoylphenyl)carbamate

InChI

InChI=1S/C12H11N3O5/c13-11(18)7-1-3-8(4-2-7)14-12(19)20-15-9(16)5-6-10(15)17/h1-4H,5-6H2,(H2,13,18)(H,14,19)

InChI Key

VXXQVFDQGVJZNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis.

    Acidic or Basic Conditions: Employed for hydrolysis reactions.

Major Products Formed

    4-Aminobenzoic Acid: Formed during hydrolysis.

    2,5-Dioxopyrrolidin-1-yl Carbamate: Another product of hydrolysis.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, structural analogs can be inferred based on functional groups and reactivity. Below is a comparative analysis of key features:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Hazard Profile (GHS)
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate C₁₂H₁₁N₃O₅ Succinimide, carbamate, carbamoyl Potential bioconjugation, peptide synthesis H302, H315, H319
N-Hydroxysuccinimide (NHS) esters C₄H₅NO₃ Succinimide, ester Amide bond formation (e.g., with amines) Typically less toxic
4-Nitrophenyl carbamate C₇H₆N₂O₃ Carbamate, nitro Leaving group in nucleophilic substitutions Higher toxicity (e.g., H318)
Phenyl carbamate derivatives Variable Carbamate, aryl Enzyme inhibition, prodrugs Varies by substituent

Key Differences

Unlike 4-nitrophenyl carbamates (where the nitro group acts as a strong leaving group), the carbamoyl group in the target compound likely reduces electrophilicity, favoring stability over reactivity .

Toxicity :

  • The target compound’s H302/H315/H319 hazards contrast with simpler carbamates (e.g., methyl carbamate), which are generally less toxic. This suggests that the aromatic and succinimide components contribute to its irritant properties .

Applications :

  • While NHS esters are widely used in bioconjugation due to their rapid amine reactivity, the target compound’s carbamoyl group may confer selectivity for hydroxyl or thiol groups, though this remains speculative without experimental data.

Biological Activity

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate, also known by its CAS number 200197-04-2, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is C12_{12}H11_{11}N3_3O5_5, with a molecular weight of 277.23 g/mol. The compound features a pyrrolidine ring with two carbonyl groups and a carbamate moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit significant biological activities, including anticonvulsant and antinociceptive effects. These activities are attributed to their ability to modulate various neurotransmitter systems and ion channels.

Anticonvulsant Activity

A study highlighted the development of hybrid compounds derived from 2,5-Dioxopyrrolidin-1-yl structures that demonstrated potent anticonvulsant properties in various mouse models. For instance, one lead compound exhibited effective protection in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures with ED50_{50} values of 23.7 mg/kg and 59.4 mg/kg, respectively . This suggests a promising avenue for the treatment of epilepsy.

Antinociceptive Activity

In addition to anticonvulsant effects, certain derivatives have shown significant antinociceptive activity in pain models. The lead compound from the aforementioned study also revealed efficacy in formalin-induced tonic pain tests, indicating potential use in managing neuropathic pain .

The biological activity of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is likely mediated through multiple mechanisms:

  • Sodium/Calcium Current Inhibition : The compound may inhibit central sodium and calcium currents, which are crucial in neuronal excitability and neurotransmitter release.
  • TRPV1 Receptor Antagonism : The antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor is another proposed mechanism that contributes to its antinociceptive effects .

Case Studies

Several studies have been conducted to evaluate the pharmacokinetics and biodistribution of this compound:

StudyFindings
Anticonvulsant Efficacy Lead compound exhibited significant efficacy in seizure models with low ED50_{50} values .
Pain Management Demonstrated effectiveness in reducing pain responses in animal models .
ADME-Tox Properties The lead compound showed favorable absorption, distribution, metabolism, excretion, and toxicity profiles in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.